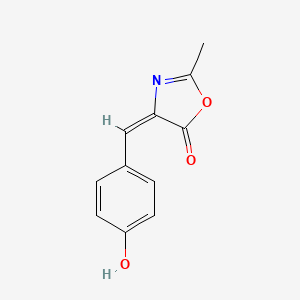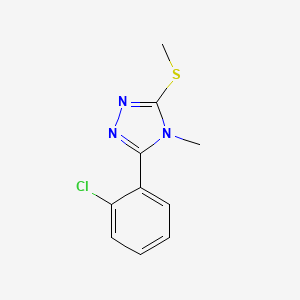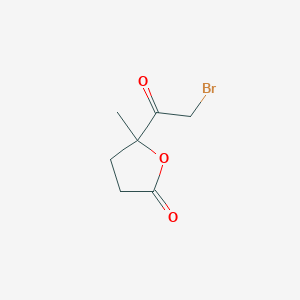
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with a bromoacetyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one typically involves the bromination of 2-acetyl-5-methylfuran. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of solvents such as carbon tetrachloride or acetic acid, and the presence of radical initiators like 2,2’-azobisisobutyronitrile can enhance the reaction selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
Aplicaciones Científicas De Investigación
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one involves its reactivity due to the presence of the bromoacetyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromoacetate: Another compound with a bromoacetyl group, used in similar synthetic applications.
2-(Bromoacetyl)-5-methylfuran: A closely related compound with similar reactivity and applications.
Uniqueness
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C7H9BrO3 |
|---|---|
Peso molecular |
221.05 g/mol |
Nombre IUPAC |
5-(2-bromoacetyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(5(9)4-8)3-2-6(10)11-7/h2-4H2,1H3 |
Clave InChI |
SUXAHCFZMLVEEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)O1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



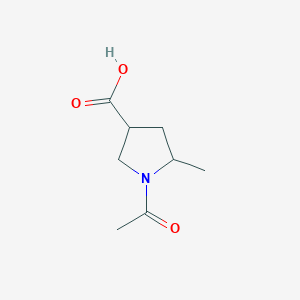

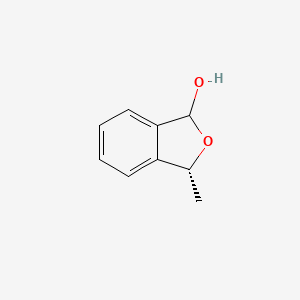
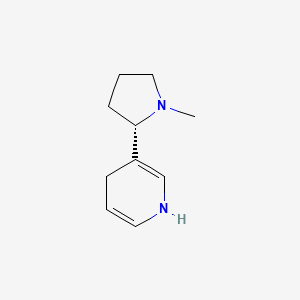
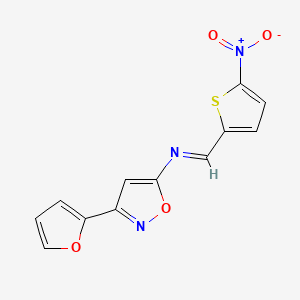
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
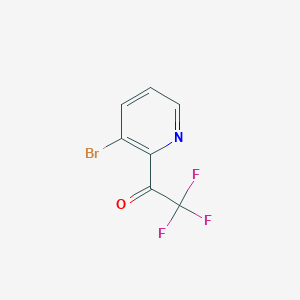
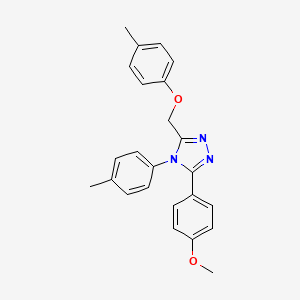
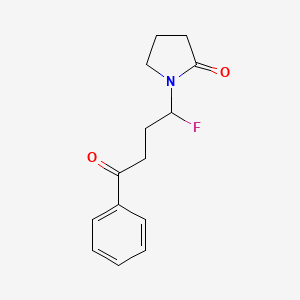
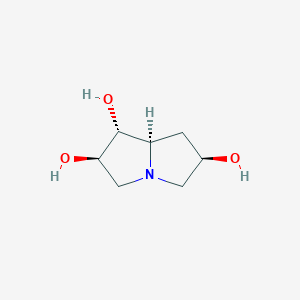
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
